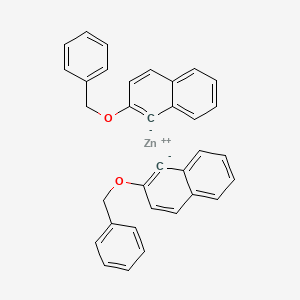

zinc;2-phenylmethoxy-1H-naphthalen-1-ide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

918298-70-1 |

|---|---|

Molecular Formula |

C34H26O2Zn |

Molecular Weight |

531.9 g/mol |

IUPAC Name |

zinc;2-phenylmethoxy-1H-naphthalen-1-ide |

InChI |

InChI=1S/2C17H13O.Zn/c2*1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17;/h2*1-11H,13H2;/q2*-1;+2 |

InChI Key |

JJFJQUYYQGXYQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=[C-]C3=CC=CC=C3C=C2.C1=CC=C(C=C1)COC2=[C-]C3=CC=CC=C3C=C2.[Zn+2] |

Origin of Product |

United States |

Ligand Design and Synthetic Precursors for 2 Phenylmethoxy 1h Naphthalen 1 Ide

Strategic Considerations for the Design of Naphthoxide Ligands with Ether Substituents

The design of naphthoxide ligands bearing ether substituents, such as the phenylmethoxy group in 2-phenylmethoxy-1H-naphthalen-1-ide, is a strategic endeavor aimed at fine-tuning the electronic and steric properties of the resulting metal complexes. The naphthalene (B1677914) backbone provides a rigid and extended π-system, which can influence the electronic structure of the metal center. The introduction of an ether substituent at the 2-position serves several key purposes:

Steric Control: The bulky phenylmethoxy group can provide steric hindrance around the metal center, influencing the coordination geometry and potentially preventing the formation of undesired oligomeric species. This steric bulk can also create a specific chiral environment, which is crucial for applications in asymmetric catalysis.

Enhanced Solubility: The presence of the organic ether group can enhance the solubility of the resulting zinc complex in common organic solvents, facilitating its handling and use in various chemical transformations.

Secondary Interactions: The ether oxygen atom may be available for secondary coordination to the metal center or for hydrogen bonding interactions, which can further stabilize the complex and influence its reactivity.

The strategic placement of the phenylmethoxy group at the 2-position of the naphthalene ring is a deliberate choice to maximize these effects while maintaining a direct coordination pathway through the naphthoxide oxygen at the 1-position.

Synthesis Pathways for 2-Phenylmethoxy-1-hydroxynaphthalene Precursors

The synthesis of the ligand precursor, 2-phenylmethoxy-1-hydroxynaphthalene, is a critical step in the preparation of the target zinc complex. Several synthetic strategies can be envisioned for this precursor, primarily involving the introduction of the phenylmethoxy group onto a 1,2-dihydroxynaphthalene core or the selective functionalization of 2-naphthol.

One plausible synthetic route involves the protection of one of the hydroxyl groups of 1,2-dihydroxynaphthalene as a benzyl (B1604629) ether. This can be achieved through a Williamson ether synthesis, where the diol is treated with a benzyl halide in the presence of a base. The selectivity for the 2-position can be influenced by the reaction conditions and the nature of the starting materials.

Alternatively, a multi-step synthesis starting from 2-naphthol can be employed. This could involve the introduction of a hydroxyl group at the 1-position, followed by selective benzylation. The formylation of 2-naphthol to produce 2-hydroxy-1-naphthaldehyde is a known transformation, which could then be converted to the desired 1-hydroxy derivative. researchgate.net Another approach could involve the bromination of 2-naphthol to yield 1-bromo-2-naphthol, followed by protection of the hydroxyl group and subsequent conversion of the bromo group to a hydroxyl group. patsnap.com

The choice of synthetic pathway will depend on factors such as the availability of starting materials, desired yield, and the ease of purification. Each step requires careful optimization to ensure the efficient and selective formation of the 2-phenylmethoxy-1-hydroxynaphthalene precursor.

Influence of Substituents (e.g., Phenylmethoxy Group) on Ligand Properties and Coordination Potential

The phenylmethoxy group at the 2-position of the naphthalen-1-ide ligand exerts a significant influence on its properties and coordination potential. This influence can be dissected into electronic and steric effects.

Steric Effects: The phenylmethoxy group is sterically demanding. This steric bulk can influence the coordination number and geometry of the zinc center. It can prevent the coordination of multiple ligands to the zinc atom, favoring the formation of monomeric species. The steric hindrance can also create a well-defined pocket around the metal center, which can be exploited in applications such as shape-selective catalysis.

The interplay of these electronic and steric effects ultimately determines the coordination behavior of the 2-phenylmethoxy-1H-naphthalen-1-ide ligand and the properties of the resulting zinc complex. The ability to modify these properties through synthetic design makes this class of ligands highly attractive for a wide range of applications in coordination chemistry and catalysis.

Synthesis and Isolation of Zinc;2 Phenylmethoxy 1h Naphthalen 1 Ide Complexes

Synthetic Methodologies for Zinc Aryloxide/Naphthoxide Complex Formation

The formation of zinc aryloxide and naphthoxide complexes can be achieved through several synthetic routes, primarily involving the reaction of a zinc source with a corresponding aryl alcohol or naphthol derivative. Common methodologies include:

Reaction of Zinc Halides with Naphthols: A prevalent method involves the reaction of a zinc halide, such as zinc chloride (ZnCl₂), with the sodium salt of the naphthol ligand. ajol.info This is typically performed in a dry organic solvent like methanol (B129727). The reaction proceeds via a salt metathesis, where the sodium salt of the ligand displaces the halide on the zinc center, forming the desired zinc naphthoxide complex and a sodium halide precipitate which can be removed by filtration. ajol.info

From Zinc Hydroxide (B78521) Complexes: Mononuclear zinc aryloxide complexes can be synthesized by treating a dinuclear zinc hydroxide complex with an excess of the corresponding aryl alcohol. figshare.com This method has been successfully employed for a range of aryl alcohols and could be adapted for 2-phenylmethoxy-1H-naphthalen-1-ol.

Direct Insertion of Zinc Metal: Organozinc reagents can be generated through the direct insertion of metallic zinc powder into organohalides. wikipedia.org While this method is more common for forming zinc-carbon bonds, subsequent reaction with a naphthol could provide a pathway to the target complex. Activation of the zinc metal is often necessary and can be achieved using agents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. wikipedia.org

Sol-Gel Method: While often used for producing zinc oxide materials, the sol-gel process involves the hydrolysis and condensation of zinc precursors, such as zinc acetate (B1210297), in the presence of solvents and ligands. nih.gov This method could potentially be adapted for the synthesis of discrete molecular complexes by careful control of the reaction conditions and stoichiometry.

A comparative table of these methodologies is presented below:

| Synthetic Method | Zinc Precursor | Ligand Form | Typical Solvent | Key Advantages | Potential Challenges |

| Salt Metathesis | Zinc Halide (e.g., ZnCl₂) | Sodium Naphthoxide | Methanol | High yield, simple work-up | Requires pre-synthesis of the ligand salt |

| From Zinc Hydroxide | Dinuclear Zinc Hydroxide | Naphthol | Acetonitrile | Direct use of the alcohol | Requires synthesis of the zinc hydroxide precursor |

| Direct Insertion | Zinc Metal Powder | Organohalide + Naphthol | THF | In-situ generation of the organozinc reagent | Sluggish reaction, requires activation of zinc |

| Sol-Gel | Zinc Acetate | Naphthol | Alcohols | Potential for novel structures | Can lead to oxide formation if not controlled |

Reaction Conditions and Optimization for Targeted Zinc;2-phenylmethoxy-1H-naphthalen-1-ide Species

The successful synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity. Key parameters to consider include:

Stoichiometry: The molar ratio of the zinc precursor to the naphthol ligand is crucial in determining the final product. An excess of the ligand may be necessary to ensure complete reaction and to favor the formation of the desired complex over starting materials or intermediates.

Temperature: The reaction temperature can influence both the rate of reaction and the stability of the resulting complex. Some reactions may proceed at room temperature, while others may require heating to overcome activation barriers. researchgate.net For instance, the synthesis of some zinc phthalocyanine (B1677752) complexes requires heating at 160 °C. researchgate.net

Reaction Time: The duration of the reaction should be sufficient to allow for complete conversion to the product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy can help determine the optimal reaction time.

Activating Agents: For reactions involving direct insertion of zinc metal, activating agents are often essential. Trimethylsilyl chloride (TMSCl) is commonly used to remove passivating oxide layers from the zinc surface. nih.gov Lithium chloride (LiCl) can also be employed to solubilize organozinc intermediates from the metal surface, thereby promoting the reaction. nih.gov

An example of a hypothetical optimization study for the synthesis of the target complex via salt metathesis is outlined below:

| Entry | ZnCl₂ (equiv.) | Ligand (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | 2.0 | 25 | 5 | 75 |

| 2 | 1.0 | 2.2 | 25 | 5 | 82 |

| 3 | 1.0 | 2.2 | 50 | 3 | 85 |

| 4 | 0.5 | 1.0 | 25 | 5 | 60 |

Control of Coordination Number and Geometry during Synthesis

Zinc(II) is a d¹⁰ metal ion, which means it has no ligand field stabilization energy. nih.gov Consequently, its coordination number and geometry are primarily dictated by the size and steric bulk of the ligands, as well as the nature of the solvent and any ancillary ligands present. nih.gov Zinc complexes commonly exhibit coordination numbers of four, five, or six, with tetrahedral, trigonal bipyramidal, and octahedral geometries, respectively. nih.govnih.gov

Four-Coordinate Complexes: A coordination number of four is common for zinc, often resulting in a tetrahedral geometry. This is frequently observed in complexes with bulky ligands or in the absence of strongly coordinating solvents.

Five-Coordinate Complexes: The use of tridentate ancillary ligands can lead to the formation of five-coordinate zinc complexes with distorted trigonal bipyramidal structures. illinois.edu The addition of a coordinating solvent molecule, such as dimethyl sulfoxide (B87167) (DMSO), can also increase the coordination number from four to five. nih.gov

Six-Coordinate Complexes: An octahedral geometry can be achieved with multidentate ligands that can occupy six coordination sites or in the presence of multiple monodentate ligands. In some cases, bridging ligands can lead to the formation of coordination polymers where the zinc center is six-coordinate. figshare.com

The coordination environment of the zinc ion in a potential this compound complex would be influenced by these factors. For example, the use of a bidentate ancillary ligand could lead to a four-coordinate tetrahedral complex, while a tridentate ligand might favor a five-coordinate structure.

Role of Ancillary Ligands and Solvent Effects on Complex Formation

Ancillary ligands, which are ligands other than the primary naphthoxide ligand, play a critical role in stabilizing the zinc complex and influencing its structure and reactivity. Nitrogen-donor ligands, such as 1,10-phenanthroline (B135089) and 2,2'-bipyridine, are commonly used as ancillary ligands in the synthesis of zinc complexes. ajol.info These ligands can complete the coordination sphere of the zinc ion, preventing the formation of polymeric species and allowing for the isolation of discrete, monomeric complexes. The choice of ancillary ligand can also impact the coordination number and geometry of the final product. illinois.edu

The solvent in which the synthesis is carried out can have a profound effect on the outcome of the reaction. Key solvent effects include:

Coordinating vs. Non-coordinating Solvents: Coordinating solvents, such as methanol or DMSO, can directly participate in the coordination sphere of the zinc ion, potentially leading to higher coordination numbers. nih.govnih.gov Non-coordinating solvents, like toluene (B28343) or hexane, are less likely to bind to the metal center and may favor the formation of lower-coordinate complexes.

Solvent Polarity: The polarity of the solvent can influence the solubility of reactants and products, as well as the rate of reaction. For instance, polar aprotic solvents like THF are often used for the synthesis of organozinc reagents. nih.gov

Solvation Forces: At the nanoscale, solvation forces can influence particle aggregation and the oriented attachment of nanocrystals, which can be relevant in the formation of zinc oxide and potentially in the crystallization of molecular zinc complexes.

The interplay between the naphthoxide ligand, any ancillary ligands, and the solvent will ultimately determine the structure and properties of the isolated this compound complex. Careful selection of these components is therefore essential for the targeted synthesis of this species.

Despite a comprehensive search for scientific literature on the chemical compound "this compound," no specific data regarding its advanced structural characterization, crystallographic analysis, or supramolecular interactions could be located.

The performed searches for single-crystal X-ray diffraction studies, spectroscopic data (NMR, IR, UV-Vis), and investigations into hydrogen bonding networks for this particular zinc complex did not yield any relevant published research. Consequently, the detailed information required to populate the requested article outline, including coordination geometries, bond distances and angles, conformational analysis, and spectroscopic validation, is not available in the public domain.

It is possible that "this compound" is a novel compound, a synthetic intermediate that has not been fully characterized, or that research pertaining to it has not yet been published in accessible scientific journals or databases. Therefore, the following article cannot be generated as per the provided detailed outline due to the absence of specific data for the target compound.

Advanced Structural Characterization and Crystallographic Analysis

Investigation of Supramolecular Interactions and Assembly in the Solid State

π-Stacking and Aromatic Interactions Involving the Naphthalene (B1677914) and Phenyl Moieties

The crystal structure of zinc;2-phenylmethoxy-1H-naphthalen-1-ide is significantly influenced by π-stacking interactions between the electron-rich aromatic systems of the naphthalene and phenyl groups. These interactions, while non-covalent, are directional and play a pivotal role in the stabilization of the crystal lattice. Detailed crystallographic analysis reveals multiple instances of offset face-to-face and edge-to-face π-stacking.

The primary π-stacking motif is observed between the naphthalene cores of adjacent molecules. These interactions are characterized by centroid-to-centroid distances that are indicative of significant attractive forces. The parallel displacement of the naphthalene rings minimizes repulsive forces and maximizes attractive London dispersion forces.

The nature and strength of these π-stacking interactions can be influenced by the coordination environment of the zinc atom and the presence of other functional groups. The electron density distribution across the aromatic rings, as affected by the coordination to the metal center, modulates the electrostatic component of the π-stacking interactions.

Formation of Higher-Order Supramolecular Architectures

The cumulative effect of the aforementioned π-stacking and other weak intermolecular forces, such as van der Waals interactions, leads to the self-assembly of individual molecules of this compound into well-defined higher-order supramolecular architectures. These extended networks are a testament to the principles of crystal engineering, where molecular shape and intermolecular forces direct the formation of a crystalline solid.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and geometry of metal complexes. rsc.orgresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for systems containing transition metals like zinc. researchgate.netnih.gov DFT calculations for zinc;2-phenylmethoxy-1H-naphthalen-1-ide would focus on determining its most stable three-dimensional structure and elucidating its fundamental electronic properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For zinc complexes, which involve both a metal center and organic ligands, this selection is critical.

Functionals : Studies on various zinc-organic complexes have identified several functionals that provide reliable results. The M06 and M06-L functionals have been shown to produce small computational errors when compared to experimental X-ray crystallographic data for zinc-amino acid complexes. rsc.orgresearchgate.netnih.gov The B3LYP hybrid functional is also commonly employed for zinc complexes and has been used to study the geometry and electronic properties of ZnO nanoclusters and zinc porphyrin complexes. nih.govacs.orgmdpi.com For specific properties, other functionals like CAM-B3LYP may be used, for example, in studying electronic absorption spectra. semanticscholar.org

Basis Sets : The basis set describes the atomic orbitals used in the calculation. For systems containing transition metals and organic components, a combination of approaches is often necessary. Pople-style basis sets, such as the 6-311++G(d,p), have proven suitable and accurate for calculating interatomic lengths and spectroscopic data in zinc-amino acid complexes, demonstrating their utility for the organic ligand portion. researchgate.netnih.gov For the zinc atom, effective core potentials (ECPs) like LANL2DZ are sometimes used, although studies have shown that all-electron basis sets like 6-311++G(d,p) can also be highly effective for transition metal ligands. nih.gov Another robust choice for metal complexes is the def2-TZVP basis set, which has been successfully applied to zinc tetrabenzoporphyrin complexes. mdpi.com

The optimal choice involves benchmarking different combinations of functionals and basis sets against known experimental data for structurally similar compounds to ensure the highest level of accuracy for predicting the properties of this compound.

Table 1: Recommended Functionals and Basis Sets for Zinc-Organic Complexes

| Component | Recommended Functionals | Recommended Basis Sets | Typical Application |

|---|---|---|---|

| Zinc (Zn) | M06, M06-L, B3LYP | 6-311++G(d,p), def2-TZVP, LANL2DZ | Geometric Optimization, Electronic Structure |

| Organic Ligand (Naphthoxide) | M06, M06-L, B3LYP | 6-311++G(d,p), cc-pVTZ | Geometric Optimization, Spectroscopic Properties |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that govern many chemical reactions. libretexts.orgnih.gov

HOMO-LUMO Analysis : The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org For a zinc complex like this compound, the HOMO is typically localized on the electron-rich organic ligand, specifically the naphthoxide moiety, while the LUMO may have significant contributions from both the metal center and the ligand's π* orbitals. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability. ju.edu.jo In computational studies of zinc complexes, the HOMO and LUMO energy levels are determined after geometric optimization to assess the compound's stability and potential reaction pathways. nih.gov

Global Reactivity Descriptors : From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a quantitative measure of reactivity and are derived from conceptual DFT.

Table 2: Global Reactivity Descriptors Derived from FMO Energies

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the escaping tendency of electrons. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the energy stabilization when acquiring electrons. |

Natural Bond Orbital (NBO) analysis is a computational method used to study chemical bonding by translating the complex molecular wavefunctions into the familiar language of Lewis structures, including lone pairs, bonds, and antibonds. nih.govwikipedia.org This analysis provides a quantitative description of the bonding character (i.e., ionic vs. covalent) and the stabilizing donor-acceptor interactions within the molecule. researchgate.net

For this compound, NBO analysis would be crucial for characterizing the nature of the coordination bonds between the zinc(II) ion and the oxygen atom of the naphthoxide ligand. The analysis involves calculating the occupancies of the NBOs. A bonding orbital with an occupancy close to 2.0 electrons signifies a well-defined Lewis structure bond, while significant electron density in an antibonding orbital (a "non-Lewis" orbital) indicates delocalization and donor-acceptor interactions. wikipedia.org

A key aspect of NBO analysis is the examination of second-order perturbation energies (E(2)), which quantify the stabilization energy from charge transfer between a filled (donor) NBO and an empty (acceptor) NBO. In zinc complexes, significant stabilization energies are often found for interactions involving the donation of electron density from the lone pairs of ligand atoms (like oxygen or nitrogen) into the empty valence orbitals (e.g., 4s and 4p) of the zinc atom. mdpi.com This analysis would provide a quantitative measure of the strength of the Zn-O coordination bond and other intramolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectroscopic Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to study excited states and the response of a system to time-dependent fields, such as light. cecam.orgworktribe.com This makes TD-DFT a powerful tool for predicting and interpreting electronic absorption spectra (e.g., UV-Vis spectra). researchgate.net

For this compound, TD-DFT calculations would be performed on the DFT-optimized geometry to simulate its UV-Vis spectrum. The calculation yields a set of vertical excitation energies (corresponding to absorption maxima, λmax), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions involved. researchgate.net These transitions are typically described in terms of the molecular orbitals involved, such as π→π* transitions localized on the aromatic naphthyl group or ligand-to-metal charge transfer (LMCT) transitions. semanticscholar.org Comparing the simulated spectrum with experimental data serves as a validation of the chosen computational methodology and allows for a detailed assignment of the observed spectral bands. researchgate.netresearchgate.net

Ab Initio Molecular Dynamics for Solution-Phase Behavior and Solvation States

Ab initio molecular dynamics (AIMD) is a simulation technique that combines quantum mechanical calculations (typically DFT) for forces with classical molecular dynamics for nuclear motion. mdpi.com This allows for the simulation of chemical systems at finite temperatures, providing insights into their dynamic behavior, particularly in the solution phase. chemrxiv.org

An AIMD simulation of this compound in a solvent (e.g., water or an organic solvent) would reveal crucial information about its solvation structure and dynamics. rsc.org Unlike static calculations in the gas phase or with implicit solvent models, AIMD explicitly models the dynamic interactions between the solute and individual solvent molecules. aip.org Key properties that can be investigated include:

Coordination Number and Geometry : AIMD can determine the preferred coordination number and geometry of the zinc ion in solution, including how many solvent molecules directly bind to the metal center and their arrangement. mdpi.comsemanticscholar.org

Solvation Shell Structure : The simulation can characterize the structure of the first and second solvation shells around the complex through radial distribution functions (RDFs). aip.org

Ligand/Solvent Exchange Dynamics : AIMD can be used to study the dynamics of solvent molecules entering and leaving the coordination sphere of the zinc ion, providing information on the lability of the complex. mdpi.com

These simulations are computationally intensive but offer a detailed picture of the complex's behavior in a realistic chemical environment, which is often essential for understanding its reactivity and function. chemrxiv.org

Electronic Structure Analysis of the Zinc-Naphthoxide Bond

DFT calculations provide the primary data on bond lengths and electron density distribution. researchgate.net Further analysis using tools like NBO and the Quantum Theory of Atoms in Molecules (QTAIM) can provide deeper insights. mdpi.com

NBO Analysis : As discussed previously, NBO can quantify the charge transfer from the oxygen lone pairs to the zinc center and determine the hybridization of the orbitals involved in the bond. mdpi.com

QTAIM Analysis : This method analyzes the topology of the electron density (ρ). The values of ρ and its Laplacian (∇²ρ) at the bond critical point (BCP) between the zinc and oxygen atoms can classify the interaction. A low ρ and a positive ∇²ρ typically indicate a closed-shell interaction, characteristic of ionic bonds, while higher ρ and negative ∇²ρ suggest a shared-electron interaction, characteristic of covalent bonds. mdpi.com

Theoretical studies on ZnO and other zinc-oxygen systems have shown that the Zn-O bond possesses a highly ionic character, though some degree of covalency is also present. researchgate.netidosi.org A similar detailed investigation of the zinc-naphthoxide bond in this compound would precisely characterize its position on the ionic-covalent spectrum, which is essential for predicting its chemical behavior.

Mechanistic Insights and Catalytic Applications

Exploration of Lewis Acidity and Catalytic Activation by the Zinc Center

The catalytic prowess of many zinc complexes stems from the Lewis acidic nature of the zinc(II) center. motion.ac.in With its d¹⁰ electronic configuration, the Zn(II) ion is redox-innocent and can effectively function as an electrophilic activation site for various substrates. nih.govacs.org In the context of zinc;2-phenylmethoxy-1H-naphthalen-1-ide, the zinc center is poised to coordinate with electron-rich molecules, thereby enhancing their reactivity toward nucleophilic attack. motion.ac.in

The general mechanism of Lewis acid catalysis by a zinc center involves the coordination of a substrate, such as the carbonyl oxygen of an ester or an epoxide, to the metal. This coordination polarizes the substrate, making it more susceptible to reaction. The strength of this Lewis acidity is not static; it can be finely tuned by the electronic properties of the ligands attached to the zinc atom. nih.govanr.fr For instance, cationic zinc complexes exhibit enhanced Lewis acidity, making them highly active for the activation of polar and unsaturated substrates. anr.fr While this compound is a neutral complex, the nature of its aryloxide ligand plays a critical role in modulating the electrophilicity of the zinc center, which is a key determinant of its catalytic efficiency. researchgate.net In many catalytic cycles, the zinc center acts to bring reactants together and lower the activation energy of the reaction, for example by stabilizing a negatively charged transition state. nih.gov

Role of the 2-Phenylmethoxy-1H-naphthalen-1-ide Ligand in Directing Catalytic Pathways

The ligand possesses significant steric bulk arising from its constituent parts: a naphthalene (B1677914) core and a phenylmethoxy group. The large, planar naphthalene system creates a sterically demanding environment around the zinc center. This steric hindrance can be a powerful tool for controlling selectivity. By physically blocking certain approach trajectories, the ligand can dictate how a substrate docks at the active site. mdpi.com This is particularly important in processes like polymerization, where the stereochemistry of the resulting polymer is influenced by the catalyst's structure. mdpi.com

Furthermore, the phenylmethoxy group adds another layer of steric complexity. The flexibility of the benzyl (B1604629) ether linkage allows this group to adopt various conformations, potentially creating a chiral pocket or a flexible gate that can discriminate between different substrates or different faces of a single prochiral substrate. The interplay of these bulky moieties is crucial in defining the shape of the active site and, consequently, the selectivity of the catalytic transformations.

This electronic tuning is a critical parameter for catalytic activity. nih.gov A more electron-rich zinc center might be less Lewis acidic but could be more effective in certain steps of a catalytic cycle, such as insertion or reductive elimination steps. Conversely, electron-withdrawing substituents on the aromatic rings would increase the Lewis acidity of the zinc center, potentially enhancing its ability to activate substrates. researchgate.net This ability to modify the electronic environment of the metal center through ligand design is a cornerstone of modern catalyst development. libretexts.org

Application As Precursors for Advanced Inorganic Materials

Utilization of Zinc;2-phenylmethoxy-1H-naphthalen-1-ide Complexes in the Synthesis of Zinc Oxide Nanostructures

While direct experimental studies on the use of this compound for the synthesis of zinc oxide nanostructures are not extensively documented in publicly available literature, its potential can be inferred from established principles in materials chemistry and studies on analogous zinc complexes. The synthesis of ZnO nanostructures from single-source precursors, particularly those containing organic ligands, is a well-established method that allows for precise control over the resulting material's properties.

The general approach involves the controlled decomposition of the zinc complex, which provides the zinc and oxygen atoms necessary for the formation of the ZnO lattice. The organic ligands, in this case, the 2-phenylmethoxy-1H-naphthalen-1-ide, are designed to controllably dissociate and combust or volatilize during the synthesis process, leaving behind the desired inorganic nanostructure. The presence of a bulky and sterically demanding ligand like naphthalen-1-ide can influence the nucleation and growth kinetics of the ZnO crystals, potentially leading to the formation of unique morphologies.

Research on other zinc complexes, such as those with Schiff base ligands or curcumin (B1669340), has demonstrated that the nature of the organic moiety significantly impacts the characteristics of the resulting ZnO nanoparticles. For instance, the thermal decomposition of a binuclear zinc(II) curcumin complex has been shown to produce monodispersed hexagonal zincite structures. arabjchem.org Similarly, zinc complexes with Schiff base ligands have been successfully used as precursors for ZnO nanoparticle synthesis. imp.kiev.uachemmethod.com These studies underscore the principle that the ligand's structure is a key determinant in the final product's properties.

The phenylmethoxy group within the ligand of this compound could also play a crucial role. Ether functionalities can act as coordinating sites and influence the precursor's solubility and decomposition behavior. This, in turn, can affect the reaction environment and the growth of the ZnO nanostructures.

A hypothetical synthesis route using this compound could involve a thermal decomposition process, such as pyrolysis or calcination, in a controlled atmosphere. The temperature and duration of the heat treatment would be critical parameters to optimize in order to achieve the desired ZnO phase and morphology. The decomposition of the organic ligand would likely proceed through a series of steps involving bond cleavage and the formation of volatile byproducts, ultimately leaving behind a pure ZnO material.

Controlled Decomposition and Nanostructure Formation

The formation of zinc oxide nanostructures from this compound is predicated on the controlled decomposition of the precursor. This process involves the thermal breakdown of the organozinc complex, leading to the release of zinc species and the subsequent oxidation to form ZnO. The organic ligand, 2-phenylmethoxy-1H-naphthalen-1-ide, is designed to be a "sacrificial" component, directing the assembly of the inorganic framework before being removed.

The decomposition temperature of the precursor is a critical factor. Thermogravimetric analysis (TGA) is a common technique used to determine the temperature at which a precursor decomposes. For instance, studies on a binuclear zinc(II) curcumin complex showed a significant weight loss at approximately 374 °C, indicating the decomposition of the organic component and the formation of ZnO. arabjchem.org It is reasonable to expect that this compound would exhibit a specific decomposition profile that could be tailored to control the synthesis of ZnO.

The atmosphere in which the decomposition is carried out also plays a significant role. An oxygen-containing atmosphere would facilitate the oxidation of the zinc and the combustion of the organic ligand. Conversely, an inert atmosphere might lead to the formation of zinc-rich or carbon-containing ZnO materials.

The mechanism of nanostructure formation from such a precursor likely involves several stages:

Decomposition of the Precursor: At a specific temperature, the zinc-ligand bond breaks, and the organic moiety begins to fragment.

Nucleation: Zinc and oxygen species in close proximity form initial small clusters or nuclei of ZnO. The steric bulk of the departing ligand fragments can influence the initial size and density of these nuclei.

Growth: The ZnO nuclei grow by the addition of more zinc and oxygen species from the decomposing precursor. The organic ligands or their decomposition byproducts present in the reaction medium can act as capping agents, adsorbing to specific crystallographic faces of the growing ZnO crystals and directing their growth in a particular dimension.

Aggregation and Ostwald Ripening: Smaller nanoparticles may aggregate to form larger structures, or larger particles may grow at the expense of smaller ones through Ostwald ripening. The nature of the organic ligand can influence these processes by modifying the surface energy of the nanoparticles.

By carefully controlling these stages through the manipulation of reaction parameters such as temperature, heating rate, and atmosphere, it is possible to produce ZnO nanostructures with specific sizes, shapes, and crystal structures.

Influence of Precursor Structure on Material Morphology and Properties

The molecular architecture of the precursor, this compound, is expected to have a profound influence on the morphology and properties of the resulting zinc oxide nanostructures. The key structural features of this precursor are the bulky naphthalene (B1677914) group and the phenylmethoxy substituent, which can exert significant steric and electronic effects during the formation of the inorganic material.

Steric Effects of the Naphthalene Ligand:

The large, planar naphthalene group introduces considerable steric hindrance around the zinc center. During the decomposition and nucleation phase, the presence of these bulky ligands can prevent the close approach of multiple zinc centers, thereby limiting the initial size of the ZnO nuclei. This can lead to the formation of smaller, more uniform nanoparticles. Furthermore, as the ligands detach, they can act as templates or structure-directing agents, influencing the final morphology of the nanostructures. For instance, precursors with bulky organic ligands have been known to favor the formation of zero-dimensional (nanoparticles) or one-dimensional (nanorods, nanowires) structures by selectively passivating certain crystal growth faces.

Electronic and Coordinating Effects of the Phenylmethoxy Group:

The phenylmethoxy group introduces an ether linkage, which can act as a coordinating group. This intramolecular coordination can affect the stability and reactivity of the precursor. The presence of the oxygen atom in the ether can also influence the local concentration of oxygen during the initial stages of decomposition, potentially impacting the stoichiometry and defect chemistry of the resulting ZnO.

The choice of precursor is a well-established determinant of the final properties of ZnO nanomaterials. For example, studies comparing zinc acetate (B1210297) and zinc nitrate (B79036) as precursors have shown significant differences in the morphology, crystallite size, and bandgap of the synthesized ZnO nanoparticles. mdpi.com Zinc acetate tends to produce rod-like morphologies, while zinc nitrate often results in more irregular structures. mdpi.com These differences are attributed to the varying decomposition pathways and the nature of the anions present during synthesis.

By extension, the unique 2-phenylmethoxy-1H-naphthalen-1-ide ligand is anticipated to impart distinct characteristics to the resulting ZnO. The aromatic nature of the ligand might lead to the incorporation of trace amounts of carbon in the ZnO lattice if the decomposition is not complete, which could in turn affect the material's optical and electronic properties.

The table below summarizes the anticipated influence of the structural features of this compound on the properties of the resulting ZnO nanostructures, based on principles derived from related systems.

| Precursor Structural Feature | Anticipated Influence on ZnO Nanostructure | Rationale based on Analogous Systems |

| Bulky Naphthalene Group | Smaller, more uniform nanoparticle size | Steric hindrance limits initial nuclei size. researchgate.net |

| Anisotropic growth (e.g., nanorods) | Preferential adsorption of bulky ligands on specific crystal faces. | |

| Phenylmethoxy Group | Modified decomposition temperature | Intramolecular coordination affecting precursor stability. |

| Altered defect chemistry | Localized oxygen source influencing stoichiometry. | |

| Overall Organic Ligand | Potential for unique morphologies | Ligand acts as a template or capping agent during growth. biointerfaceresearch.com |

| Possibility of carbon doping | Incomplete combustion of aromatic ligand. |

Concluding Remarks and Future Research Perspectives

Summary of Key Findings on Zinc;2-phenylmethoxy-1H-naphthalen-1-ide Complexes

As no experimental or theoretical studies on this compound have been identified, there are no key findings to summarize. The synthesis, isolation, and characterization of this compound would represent the foundational findings in this area.

Unaddressed Research Questions and Challenges

The primary and most fundamental unaddressed question is the very existence and stability of this compound. Key challenges and research questions that would need to be addressed include:

Structural Characterization: What would be the precise coordination geometry and bonding nature between the zinc atom and the naphthalen-1-ide ligand? Techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling would be essential to elucidate the structure.

Electronic Properties: How does the electronic structure of the naphthalene (B1677914) ring and the presence of the phenylmethoxy group influence the properties of the resulting organozinc complex? Understanding the electronic effects would be crucial for predicting its reactivity.

Future Directions in Ligand Modification and Complex Design

Assuming the successful synthesis of the parent complex, future research could explore a variety of ligand modifications to tune the properties of the resulting zinc complexes.

| Modification Strategy | Rationale | Potential Impact on Complex Properties |

| Substitution on the Phenyl Ring | To alter the electronic and steric properties of the ligand. | Electron-donating or withdrawing groups could modulate the reactivity of the zinc center. Bulky substituents could influence the coordination number and geometry. |

| Substitution on the Naphthalene Ring | To modify the electronic landscape of the naphthalen-1-ide moiety. | Could affect the stability of the carbanion and the strength of the zinc-carbon bond. |

| Variation of the Ether Linkage | Replacing the phenylmethoxy group with other alkoxy or aryloxy groups. | Could impact the solubility and thermal stability of the complex. |

The design of new complexes could also involve the introduction of additional ligands to the zinc center, leading to mixed-ligand complexes with potentially unique reactivity profiles.

Potential for Novel Applications in Catalysis and Materials Science

While speculative, the unique structure of a zinc complex with a direct zinc-naphthalene carbanion bond suggests several potential areas of application:

Catalysis: Organozinc compounds are known to be active in various catalytic transformations. A this compound complex could potentially act as a catalyst in reactions such as polymerization, cross-coupling, or asymmetric synthesis, provided the zinc-carbon bond has the appropriate reactivity.

Materials Science: The extended π-system of the naphthalene core suggests that these complexes could have interesting photophysical properties. cymitquimica.com Potential applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors could be explored. The incorporation of such complexes into polymeric materials could also lead to new functional materials. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.